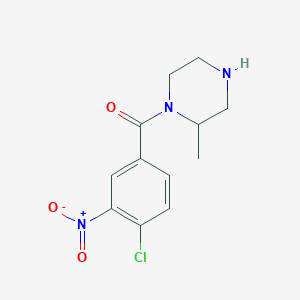![molecular formula C13H24Cl2N2 B6362508 4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride CAS No. 1240581-89-8](/img/structure/B6362508.png)
4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Modification of Xylan
A study by Petzold-Welcke et al. (2014) explored the chemical modification of xylan, a process potentially analogous to modifications of similar chemicals like "4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride." They investigated the synthesis of novel xylan ethers and esters, emphasizing the functional groups' impact on the properties of the resulting biopolymers. These modifications could be relevant to understanding the applications of other chemically modified compounds in creating materials with specific desired properties (Petzold-Welcke et al., 2014).
Advanced Oxidation Processes
Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes (AOPs), a topic indirectly related to the potential environmental and scientific applications of "this compound" in water treatment and pollutant degradation. They discussed kinetics, mechanisms, and by-products of AOPs, highlighting the importance of understanding chemical interactions and degradation pathways in environmental applications (Qutob et al., 2022).
Pretreatment to Enhance Protoporphyrin IX Accumulation
Gerritsen et al. (2008) focused on pretreatment methods to enhance the accumulation of protoporphyrin IX for photodynamic therapy (PDT). While not directly mentioning "this compound," the study underscores the importance of chemical pretreatments and modifications in medical applications, specifically in improving the efficacy of treatments like PDT (Gerritsen et al., 2008).
Propiedades
IUPAC Name |
4-(butylaminomethyl)-N,N-dimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2.2ClH/c1-4-5-10-14-11-12-6-8-13(9-7-12)15(2)3;;/h6-9,14H,4-5,10-11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIVEOYZEVSJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)N(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)
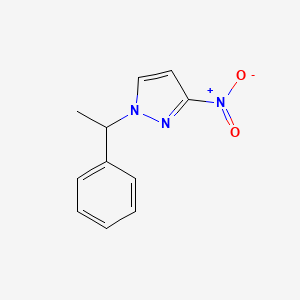
![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6362451.png)
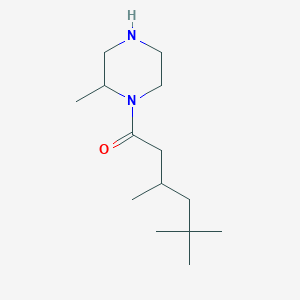
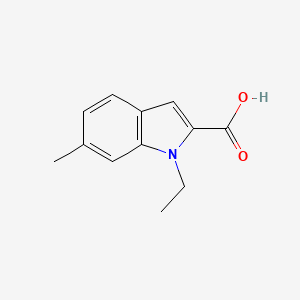
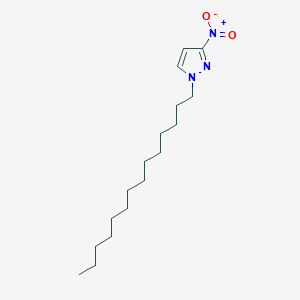
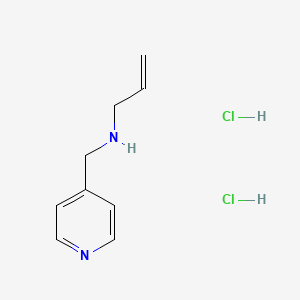
![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)
amine](/img/structure/B6362497.png)
![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)
![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)
![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)
